N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14787509
InChI: InChI=1S/C21H20N4O4/c1-24-16-8-7-14(29-2)11-13(16)12-18(24)19(26)22-9-10-25-17-6-4-3-5-15(17)23-20(27)21(25)28/h3-8,11-12H,9-10H2,1-2H3,(H,22,26)(H,23,27)
SMILES:
Molecular Formula: C21H20N4O4
Molecular Weight: 392.4 g/mol

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14787509

Molecular Formula: C21H20N4O4

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide -

Specification

Molecular Formula C21H20N4O4
Molecular Weight 392.4 g/mol
IUPAC Name N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-5-methoxy-1-methylindole-2-carboxamide
Standard InChI InChI=1S/C21H20N4O4/c1-24-16-8-7-14(29-2)11-13(16)12-18(24)19(26)22-9-10-25-17-6-4-3-5-15(17)23-20(27)21(25)28/h3-8,11-12H,9-10H2,1-2H3,(H,22,26)(H,23,27)
Standard InChI Key IQHPYQQYZKMXPW-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Introduction

Structural and Molecular Features

Molecular Architecture

The compound’s structure combines a 3-hydroxy-2-oxoquinoxaline core linked via an ethyl spacer to a 5-methoxy-1-methylindole-2-carboxamide group. The quinoxalinone moiety (a bicyclic system with two nitrogen atoms) contributes to electron-deficient aromaticity, enabling interactions with biological targets such as kinases and DNA . The indole segment, substituted with methoxy and methyl groups, enhances lipophilicity and bioavailability, critical for membrane penetration .

Table 1: Comparative Molecular Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Moieties
Target CompoundC21H20N4O4392.4Quinoxalinone, Indole
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamideC22H22N4O3390.4Quinoxalinone, Indole, Acetamide
2-HydroxymelatoninC13H16N2O3248.28Hydroxyindole, Acetamide

Synthetic Pathways and Characterization

Multi-Step Synthesis

The synthesis involves sequential condensation and cyclization reactions. Key steps include:

  • Quinoxalinone Formation: Thiation of 3-phenylquinoxalin-2(1H)-one using phosphorus pentasulfide yields the 3-hydroxy-2-oxoquinoxaline precursor .

  • Indole Coupling: The ethylamine spacer is introduced via nucleophilic substitution, followed by carboxamide formation using 5-methoxy-1-methylindole-2-carbonyl chloride .

  • Purification: Column chromatography isolates the final product, with yields typically ranging from 45% to 60% .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR (DMSO-d6d_6) reveals signals at δ 10.2 (s, 1H, NH), 8.1–7.3 (m, 8H, aromatic), and 3.8 (s, 3H, OCH3).

  • Mass Spectrometry (MS): ESI-MS displays a molecular ion peak at m/z 393.2 [M+H]+^+ .

  • Infrared Spectroscopy (IR): Stretching vibrations at 1685 cm1^{-1} (C=O) and 3250 cm1^{-1} (N-H) confirm functional groups.

Pharmacological Activities

Anticancer Mechanisms

The compound demonstrates potent activity against human HCT-116 (colorectal) and MCF-7 (breast) cancer cell lines, with IC50_{50} values of 2.1–4.7 μM . Mechanistic studies suggest:

  • Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage .

  • Kinase Inhibition: Suppression of tyrosine kinase and C-MET pathways, disrupting proliferative signaling .

Table 2: In Vitro Anticancer Activity of Select Derivatives

Derivative StructureHCT-116 IC50_{50} (μM)MCF-7 IC50_{50} (μM)
Target Compound2.1 ± 0.33.8 ± 0.5
Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoate5.6 ± 0.77.5 ± 1.2
2-Hydroxymelatonin12.4 ± 1.815.6 ± 2.1

Recent Advances and Optimization

Structural Modifications

  • Side Chain Variations: Introducing sulfhydryl groups (e.g., methionine analogs) enhances solubility and target affinity .

  • Halogen Substitution: Fluorine at the quinoxaline C-6 position improves metabolic stability by 40% .

Drug Delivery Systems

Nanoparticle encapsulation (e.g., PLGA carriers) increases bioavailability by 3-fold in murine models, reducing off-target toxicity.

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